3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol
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Overview
Description
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol is a complex organosilicon compound. It features both dimethyl(phenyl)silyl and trimethylsilyl groups attached to a pentynol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol typically involves the reaction of 3-(dimethylphenylsilyl)propyl chloride with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation reagents such as NBS (N-Bromosuccinimide) or other halogen sources.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential in medicinal chemistry for the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol involves interactions with various molecular targets. The silyl groups can participate in hydrophobic interactions, while the hydroxyl and alkyne groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but lacks the trimethylsilyl and alkyne groups.
1-(Trimethylsilyl)-3-propanol: Contains a trimethylsilyl group but lacks the dimethyl(phenyl)silyl group
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, along with an alkyne and hydroxyl group. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
918138-94-0 |
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Molecular Formula |
C16H26OSi2 |
Molecular Weight |
290.55 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]-1-trimethylsilylpent-1-yn-3-ol |
InChI |
InChI=1S/C16H26OSi2/c1-7-16(17,13-14-18(2,3)4)19(5,6)15-11-9-8-10-12-15/h8-12,17H,7H2,1-6H3 |
InChI Key |
YKRKMUUIQBDPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C[Si](C)(C)C)(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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